N-[2,4-dinitro-5-[2-[(2-oxoindol-3-yl)amino]anilino]phenyl]acetamide
Description
N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide is a complex organic compound featuring multiple functional groups, including nitro, indole, and acetamide moieties
Properties
Molecular Formula |
C22H16N6O6 |
|---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[2,4-dinitro-5-[2-[(2-oxo-1H-indol-3-ylidene)amino]anilino]phenyl]acetamide |
InChI |
InChI=1S/C22H16N6O6/c1-12(29)23-17-10-18(20(28(33)34)11-19(17)27(31)32)24-15-8-4-5-9-16(15)25-21-13-6-2-3-7-14(13)26-22(21)30/h2-11,24H,1H3,(H,23,29)(H,25,26,30) |
InChI Key |
OBRWEKGBNPFJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)NC2=CC=CC=C2N=C3C4=CC=CC=C4NC3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide typically involves multi-step organic reactions. The process often starts with the preparation of the indole derivative, followed by nitration and subsequent coupling reactions to introduce the nitro and acetamide groups. Common reagents used in these reactions include nitric acid for nitration and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s nitro and indole groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-(1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-nitrobenzohydrazide
- N’-(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene-4-(2-oxo-1-pyrrolidinyl)benzohydrazide
- N’-(3Z)-1-benzyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene-2-chlorobenzohydrazide
Uniqueness
N-(2,4-bisnitro-5-{2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)amino]anilino}phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and indole groups allows for versatile chemical modifications and potential interactions with a wide range of biological targets .
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